molecular formula C8H13NO5 B13766194 Chromogen i

Chromogen i

Cat. No.: B13766194
M. Wt: 203.19 g/mol
InChI Key: RFOPFIYPZLCUQZ-SXLGRDMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromogen I is a chemical compound that is either colored or can be made colored by the attachment of suitable substituents. It is widely used in various fields, including immunohistochemistry, where it plays a crucial role in staining biological samples to visualize molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromogen I typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of aromatic amines and diazonium salts, which undergo coupling reactions to form the chromogen. The reaction conditions often require acidic or basic environments to facilitate the coupling process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions: Chromogen I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct colors and properties, making them useful in different applications .

Scientific Research Applications

Chromogen I has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chromogen I involves its conversion from a colorless or faintly colored state to a highly colored compound through chemical reactions. In immunohistochemistry, enzymes such as horseradish peroxidase catalyze the conversion of this compound into a colored precipitate at the site of enzymatic activity. This allows for the visualization of specific molecular targets within biological samples .

Comparison with Similar Compounds

Chromogen I can be compared with other chromogenic compounds such as:

    3,3’-Diaminobenzidine tetrahydrochloride (DAB): Widely used in immunohistochemistry for its ability to produce a brown precipitate.

    Fast Red: Reacts with alkaline phosphatase to produce a red end product.

    PermaBlue and PermaGreen: Used for multiplex staining in immunohistochemistry

Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to produce distinct colors upon reaction makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

N-[(E,4S,5R)-4,5,6-trihydroxy-1-oxohex-2-en-2-yl]acetamide

InChI

InChI=1S/C8H13NO5/c1-5(12)9-6(3-10)2-7(13)8(14)4-11/h2-3,7-8,11,13-14H,4H2,1H3,(H,9,12)/b6-2+/t7-,8+/m0/s1

InChI Key

RFOPFIYPZLCUQZ-SXLGRDMDSA-N

Isomeric SMILES

CC(=O)N/C(=C/[C@@H]([C@@H](CO)O)O)/C=O

Canonical SMILES

CC(=O)NC(=CC(C(CO)O)O)C=O

Origin of Product

United States

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